4-tert-Butyl-2-methoxybenzoic acid
Overview
Description
4-tert-Butyl-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
4-tert-Butyl-2-methoxybenzoic acid has shown potential in antibacterial applications. A study by Popiołek and Biernasiuk (2016) synthesized a series of hydrazide-hydrazones of 4-tert-butylbenzoic acid, which exhibited high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp. This finding suggests the compound's usefulness in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).
Chemical Synthesis and Reactions
In chemical synthesis, this compound is involved in various reactions. Hattori et al. (1995) explored its reactions with organolithium and -magnesium reagents, which led to methoxy-substitution products and conjugate addition products to the benzoate ring. These findings are significant for understanding the reactivity of such compounds in organic synthesis (Hattori et al., 1995).
Synthesis of Derivatives
Kindra and Evans (2014) reported the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid using bismuth-based C-H bond activation and CO2 insertion chemistry starting from a bismuth(3+) complex. This study contributes to the field of organic synthesis, especially in the context of synthesizing benzoic acid derivatives (Kindra & Evans, 2014).
Solubility and Molecular Interactions
Research by Qian et al. (2019) focused on the solubility of 4-tert-butylbenzoic acid and related compounds in various solvents, which is crucial for understanding its behavior in different chemical environments. This study provides insight into the molecular interactions and solubility characteristics of this compound in different solvents, aiding in its application in various chemical processes (Qian et al., 2019).
Mechanism of Action
Mode of Action
A study on the acidity of 2-substituted benzoic acids, which includes compounds similar to 4-tert-butyl-2-methoxybenzoic acid, suggests that the ortho effect plays a significant role . The ortho effect involves the influence of a substituent at the ortho position on the acidity of the carboxylic acid group . This effect can be attributed to various factors, including polar effects (inductive and resonance) transmitted through the ring and purely steric effects .
Properties
IUPAC Name |
4-tert-butyl-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(11(13)14)10(7-8)15-4/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUENGTBOCOAFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504385 | |
Record name | 4-tert-Butyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-48-0 | |
Record name | 4-tert-Butyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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